![molecular formula C7H8N4 B596247 (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine CAS No. 1260666-23-6](/img/structure/B596247.png)

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Molecular Structure Analysis

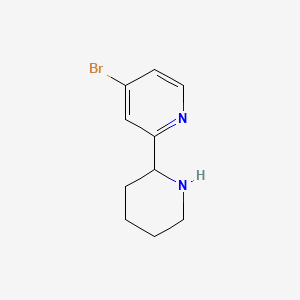

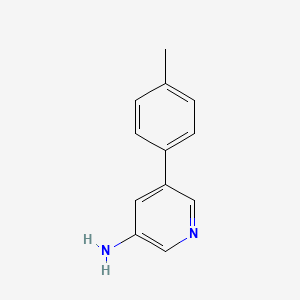

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyrazolopyridines, including our compound of interest, serve as key intermediates in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases, which are fundamental components of DNA and RNA. The synthetic methods for these compounds are diverse, allowing for the introduction of various substituents that can tailor the compound for specific applications .

Biomedical Applications

The biomedical applications of pyrazolopyridines are vast. They have been explored for their potential use in treating a range of diseases due to their pharmacological properties. This includes acting as kinase inhibitors, which are crucial in the regulation of cell functions and have implications in cancer therapy .

Anticancer Agents

Specific derivatives of pyrazolopyridines have been investigated for their anticancer properties. The structure-activity relationships of these compounds provide insights into their mechanism of action, which is essential for the development of new anticancer drugs. The compound “(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine” could potentially be modified to enhance its efficacy as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of pyrazolopyridines are another area of interest. Research has shown that functionalized derivatives, including triazole-tethered pyrazolopyridines, exhibit significant activity against various microbial strains. This opens up possibilities for the compound to be used in the development of new antimicrobial drugs .

Enzyme Inhibition

Pyrazolopyridines have been studied for their ability to inhibit certain enzymes. Enzyme inhibitors are valuable tools in both biochemical research and medicine. They can help understand enzyme mechanisms and also serve as lead compounds for drug development targeting specific enzymes involved in disease processes .

Molecular Probes

Due to their structural diversity and biological activity, pyrazolopyridines can be used as molecular probes. These compounds can bind to specific biological targets, allowing researchers to study biological pathways and identify new therapeutic targets. The compound could be functionalized to act as a probe in various biological assays .

Mechanism of Action

Future Directions

properties

IUPAC Name |

1H-pyrazolo[4,3-b]pyridin-6-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,2,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNWVJROYNXXMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721436 |

Source

|

| Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260666-23-6 |

Source

|

| Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)

![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)

![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)